molecular formula C11H14O3 B143184 3,4-Dimethoxycinnamyl alcohol CAS No. 40918-90-9

3,4-Dimethoxycinnamyl alcohol

Cat. No.: B143184
CAS No.: 40918-90-9
M. Wt: 194.23 g/mol
InChI Key: OYICGYUCCHVYRR-ONEGZZNKSA-N
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Description

3,4-Dimethoxycinnamyl alcohol is a primary alcohol that is derived from cinnamyl alcohol by substituting methoxy groups at positions 3 and 4 of the phenyl ring. It is a dimethoxybenzene and a primary alcohol, with the molecular formula C11H14O3 . This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethoxycinnamyl alcohol can be synthesized through the reduction of 3,4-dimethoxybenzaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction typically involves dissolving the aldehyde in an appropriate solvent like ethanol or tetrahydrofuran, followed by the gradual addition of the reducing agent under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 3,4-dimethoxycinnamic acid or its esters. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen gas pressure .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxycinnamyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Cinnamyl alcohol: The parent compound of 3,4-dimethoxycinnamyl alcohol.

    3,4-Dimethoxybenzyl alcohol: A related compound with similar structural features.

    3,4-Dimethoxycinnamic acid: The acid form of the compound.

Uniqueness

This compound is unique due to the presence of methoxy groups at positions 3 and 4, which impart distinct chemical properties and reactivity compared to its parent compound, cinnamyl alcohol .

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8,12H,7H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYICGYUCCHVYRR-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025103
Record name 3'-Hydroxymethylisoeugeneol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40918-90-9, 18523-76-7
Record name 3'-Hydroxymethylisoeugeneol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-dimethoxyphenyl)prop-2-en-1-ol
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Synthesis routes and methods I

Procedure details

A solution of lithium aluminum hydride (0.1 mol) in THF (100 ml) was added dropwise to a stirred suspension of 3,4-dimethoxycinnamic acid (41.6 g, 0.2 mol) in THF (150 ml) at room temperature. After the addition, the mixture was stirred for 2 hous, and the solution was evaporated in vacuo to a residue, which was partitioned between dichloromethane and aqueous sodium hydroxide. The organic layer was washed three times with water, dried, and evaporated to an oil. Crystallization from ethyl acetate-hexane gave 3,4-dimethoxycinnamyl alcohol (24 g, 62%), m.p. 76°-77° C.
Quantity
0.1 mol
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reactant
Reaction Step One
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41.6 g
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reactant
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Quantity
100 mL
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Quantity
150 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of lithium aluminum hydride (0.02 mol) in diethyl ether (20 ml) was added dropwise to a solution of ethyl 3,4-dimethoxycinnamate (9.4 g, 0.04 mol) in diethyl ether (150 ml), and the mixture was heated under reflux for 1 hour. Water (15 ml) and 2.5N sodium hydroxide (5 ml) were added to the cooled solution, and the precipitate was filtered off and washed with ether. The combined filtrates were washed with water, dried, and evaporated to dryness. The crude product was put on a column of silica gel and eluted with hexane-ethyl acetate (1.5:1, v/v). 3,4-Dimethoxycinnamyl alcohol was isolated as a crystalline mass (5.0 g, 65%), m.p. 76°-76.5° C.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 0.42 g (2.0 mmol) of 3,4-dimethoxycinnamic acid in 50 ml MeOH was added SOCl2 (50 μl) and the mixture was stirred at 60° C. for 5 h. Methanol was taken to dryness and the obtained 3,4-dimethoxycinnamic acid methyl ester was reduced with 1M THF solution of diisobutylaluminum hydride (8.0 mmol) in absolute THF (50 ml) at 20° C. for 1 h. Water was added, the mixture was extracted with EtOAc, dried with MgSO4 and distilled in vacuo (Kugelrohr apparatus (Aldrich), 0.1 mm Hg, T. oven 185-190° C.) giving an off-white solid, yield 0.36 g (92%), m.p. 70-71° C. The product gave the following analytical data:
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Quantity
50 μL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mmol
Type
reactant
Reaction Step Two
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Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

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CC(C)C[Al+]CC(C)C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethoxycinnamyl alcohol
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3,4-Dimethoxycinnamyl alcohol
Reactant of Route 3
3,4-Dimethoxycinnamyl alcohol
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3,4-Dimethoxycinnamyl alcohol
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3,4-Dimethoxycinnamyl alcohol
Reactant of Route 6
3,4-Dimethoxycinnamyl alcohol
Customer
Q & A

Q1: What is the biological activity of 3,4-Dimethoxycinnamyl alcohol?

A1: this compound exhibits antileishmanial activity. It shows potent activity against the promastigotes of Leishmania donovani, the parasite responsible for leishmaniasis. []

Q2: How is this compound metabolized in fungi?

A2: Studies using the white-rot fungus Coriolus versicolor reveal that it efficiently metabolizes this compound. The primary metabolic pathway involves oxidation to a mixture of erythro and threo isomers of veratrylglycerol. These isomers are further degraded through cleavage between the Cα and Cβ atoms of the side chain, yielding veratraldehyde. Subsequently, veratraldehyde is reduced to veratryl alcohol. []

Q3: Does the structure of this compound influence its avian repellency?

A3: Research suggests that modifying the structure of this compound impacts its avian repellent properties. For example, the presence of a benzoate ester group, as seen in 3,4-Dimethoxycinnamyl benzoate, generally increases repellency compared to the corresponding alcohol. Additionally, incorporating electron-donating groups enhances the repellency. []

Q4: Can this compound be used as a lignin degradation model compound?

A4: Yes, this compound serves as a suitable model compound for investigating the cleavage of β-O-4 bonds, a crucial step in lignin degradation. Studies employing metal-free solid acid zeolite catalysts and high hydrogen pressure demonstrate the effectiveness of this approach. The process yields valuable monomers like guaiacol, 1-(3,4-dimethoxyphenyl)ethanol, and 1-(3,4-dimethoxyphenyl)-2-propanol, highlighting the potential for biofuel production. []

Q5: Is this compound found in natural sources, and if so, what is its potential role?

A5: Yes, this compound and related compounds like coniferyl benzoate are naturally occurring in plants, notably in benzoin Siam. Research suggests that these compounds might play a role in the plant's chemical defense mechanisms, deterring pests and pathogens. This finding holds potential for developing genetically engineered crops with enhanced resistance by incorporating pathways for producing these compounds. []

Q6: Has this compound been investigated for its potential in insect control?

A6: While not directly studied for insect control, research indicates that this compound might influence the behavior of certain insect species. For instance, 3,4-Dimethoxycinnamaldehyde, a related compound, demonstrates the ability to alter the expression of aldehyde-oxidase-related genes in the Oriental fruit fly (Bactrocera dorsalis). This finding suggests a potential avenue for exploring its use in insect monitoring or control strategies. []

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